Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 115735-34-7
VCID: VC11691501
InChI: InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-9-12-6(2)4-8(11)14(9)13-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS No.: 115735-34-7

Cat. No.: VC11691501

Molecular Formula: C10H10ClN3O2

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate - 115735-34-7

Specification

CAS No. 115735-34-7
Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
IUPAC Name ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-9-12-6(2)4-8(11)14(9)13-7/h4-5H,3H2,1-2H3
Standard InChI Key WLDYBSMSRLJIGP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C
Canonical SMILES CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C

Introduction

Chemical Structure and Nomenclature

Structural Analysis

The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, substituents are positioned as follows:

  • Position 2: Ethyl ester group (–COOCH₂CH₃).

  • Position 5: Methyl group (–CH₃).

  • Position 7: Chlorine atom (–Cl).

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Notably, the numbering system for pyrazolo[1,5-a]pyrimidines follows the fusion order, with the pyrazole’s 1-position adjacent to the pyrimidine’s a-position .

Comparative Structural Analogues

Structurally similar compounds, such as ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2365242-43-7), demonstrate how minor positional changes alter pharmacological activity. For instance, shifting the methyl group from position 2 to 5 significantly impacts molecular interactions with biological targets like PI3Kδ .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, as illustrated in recent studies :

Step 1: Core Formation

5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (e.g., sodium ethanolate) to yield dihydroxy-intermediate 1 (Scheme 1) .

Step 2: Chlorination

Treatment of 1 with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) . For the target compound, selective chlorination at position 7 would require protecting the methyl group at position 5 during this step.

Step 3: Functionalization

  • Esterification: Introduction of the ethyl ester at position 2 may involve nucleophilic substitution or coupling reactions. For example, ethyl chloroformate could react with a hydroxylated intermediate under basic conditions.

  • Methylation: A methyl group at position 5 might be introduced early via alkylation of a precursor or through directed ortho-metalation strategies.

Step 4: Purification

Chromatographic techniques (e.g., silica gel or reverse-phase flash chromatography) isolate the final product, typically yielding >90% purity .

Reaction Optimization

Recent work highlights the importance of reaction conditions:

  • Temperature: Elevated temperatures (e.g., 180°C in DMSO) enhance substitution reactions, as seen in the synthesis of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate .

  • Catalysts: Potassium fluoride (KF) and diisopropylethylamine (DIPEA) improve yields in nucleophilic substitutions .

Physicochemical Properties

Molecular and Spectral Data

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₃O₂
Molar Mass253.69 g/mol
SMILESClC1=NC2=C(C(=O)OCC)N=C(N2C=C1C)C
LogP (Octanol-Water)1.59 (predicted)
Solubility (Water)0.826 mg/mL (estimated)
pKa3.8 (carboxyl ester)

These values are extrapolated from analogues like ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (C₉H₈ClN₃O₂, MW 225.63) .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)P264 (Wash hands after handling)
H315 (Causes skin irritation)P280 (Wear protective gloves)

Data adapted from ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate .

Recent Advances and Future Directions

inhaled Drug Delivery

Morpholine-functionalized pyrazolo[1,5-a]pyrimidines show promise as inhaled therapeutics due to their high selectivity and low systemic toxicity .

Computational Modeling

QSAR studies predict that electron-withdrawing groups (e.g., –Cl) at position 7 improve target engagement, while hydrophobic substituents (e.g., –CH₃) enhance membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator